

Application Note: Purification of Dibutyl Terephthalate by Vacuum Distillation

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Compound of Interest

Compound Name: *Dibutyl terephthalate*

Cat. No.: *B1670439*

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Introduction

Dibutyl terephthalate (DBT) is a high-boiling point ester commonly used as a plasticizer. Its purification is crucial for applications in research, drug development, and materials science, as impurities can significantly alter its physical properties and reactivity. Due to its high boiling point at atmospheric pressure (approximately 341.8°C), distillation at ambient pressure can lead to thermal decomposition.^{[1][2]} Vacuum distillation is the preferred method for purifying DBT as it lowers the boiling point, allowing for efficient separation from non-volatile impurities and decomposition products without thermal degradation.^{[3][4]} This protocol outlines a detailed procedure for the purification of **dibutyl terephthalate** using vacuum distillation, including pre-distillation washing steps and safety considerations.

Data Presentation

Physical Properties of **Dibutyl Terephthalate**:

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₂ O ₄	[5]
Molecular Weight	278.34 g/mol	[5]
Boiling Point (atm)	341.8 °C	[1]
Melting Point	16 °C	[1]
Density	1.053 g/cm ³	[1]
Appearance	Colorless oily liquid	[2]

Estimated Boiling Point of **Dibutyl Terephthalate** at Reduced Pressures:

Pressure (mmHg)	Pressure (kPa)	Estimated Boiling Point (°C)	Source
760	101.3	341.8	[1]
17	2.27	~158 (for stripping n-butanol)	[6]
3.75	0.50	179.85	[7]
1	0.13	~150 (for drying)	[6]
0.3 - 0.5	0.04 - 0.07	130 - 145 (analogous to Dibutyl Phthalate)	[8]

Experimental Protocols

1. Pre-Distillation Purification: Alkaline Wash

This step is crucial for removing acidic impurities such as unreacted terephthalic acid or mono-butyl terephthalate.

- Materials:
 - Crude **Dibutyl terephthalate**

- Dichloromethane (or other suitable organic solvent)
- 10% aqueous sodium bicarbonate solution
- Deionized water
- Anhydrous magnesium sulfate or sodium sulfate
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Procedure:
 - Dissolve the crude **dibutyl terephthalate** in an equal volume of dichloromethane in a separatory funnel.
 - Add an equal volume of 10% aqueous sodium bicarbonate solution to the separatory funnel.
 - Gently swirl the funnel and then shake, venting frequently to release any pressure buildup from carbon dioxide evolution.
 - Allow the layers to separate and drain the lower aqueous layer.
 - Repeat the wash with 10% sodium bicarbonate solution.
 - Wash the organic layer with an equal volume of deionized water to remove any residual base.
 - Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.
 - Filter off the drying agent.
 - Remove the solvent using a rotary evaporator to obtain the crude, washed **dibutyl terephthalate**.

2. Vacuum Distillation

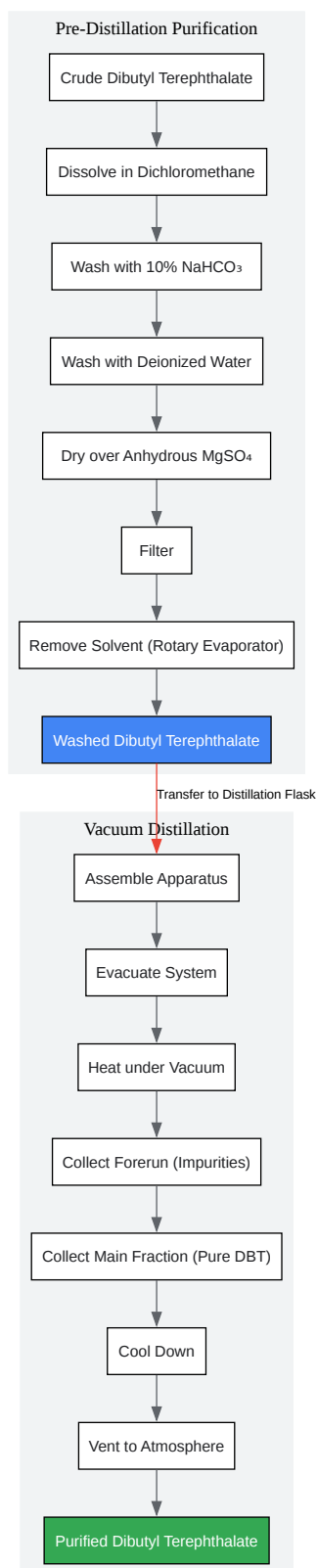
Safety Precautions:

- Always perform vacuum distillation in a fume hood.
- Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.[9]
- Wear safety glasses, a lab coat, and appropriate gloves.
- Ensure all connections are secure to prevent leaks.
- Use a heating mantle with a stirrer for even heating.
- Do not heat the distillation flask until the system is under a stable vacuum.
- Allow the apparatus to cool completely before venting to atmospheric pressure.
- Materials and Equipment:
 - Pre-washed crude **Dibutyl terephthalate**
 - Round-bottom flask
 - Claisen adapter
 - Distillation head with thermometer
 - Condenser
 - Receiving flask(s)
 - Vacuum adapter
 - Heating mantle with magnetic stirrer
 - Magnetic stir bar
 - Vacuum pump (with a cold trap)

- Manometer (to monitor pressure)
- Thick-walled vacuum tubing
- Glass wool or aluminum foil for insulation
- Vacuum grease
- Procedure:
 - Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped.
 - Place a magnetic stir bar and the pre-washed crude **dibutyl terephthalate** into the round-bottom flask (do not fill more than two-thirds full).
 - Connect the vacuum tubing from the vacuum adapter to a cold trap, and then to the vacuum pump.
 - Turn on the condenser cooling water.
 - Begin stirring the **dibutyl terephthalate**.
 - Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-5 mmHg).
 - Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.
 - Collect any low-boiling impurities in a separate receiving flask. The distillation temperature will be lower for these initial fractions.
 - As the temperature of the vapor rises and stabilizes, change to a clean receiving flask to collect the pure **dibutyl terephthalate**. The boiling point will depend on the pressure achieved. For example, at approximately 3.75 mmHg, the boiling point should be around 180°C.^[7]

- Continue distillation until the temperature begins to drop or only a small amount of residue remains in the distillation flask. Do not distill to dryness.
- Turn off the heating mantle and allow the apparatus to cool completely under vacuum.
- Once cooled, slowly and carefully vent the system to atmospheric pressure.
- Disassemble the apparatus and collect the purified **dibutyl terephthalate**.

Mandatory Visualization



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Caption: Workflow for the purification of **dibutyl terephthalate**.

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